molecular formula C22H31NO4 B570565 Equisetin CAS No. 57749-43-6

Equisetin

Cat. No.: B570565
CAS No.: 57749-43-6
M. Wt: 373.5 g/mol
InChI Key: QNQBPPQLRODXET-AIMHRHHOSA-N
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Description

Equisetin is a natural product isolated from the terrestrial fungus Fusarium equiseti. It is an N-methylserine-derived acyl tetramic acid known for its antibiotic and cytotoxic activities. This compound has shown significant potential in inhibiting the growth of Gram-positive bacteria and the activity of HIV-1 integrase, making it a compound of interest in both microbiology and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Equisetin can be synthesized through a series of chemical reactions starting from simple organic molecules. The synthesis typically involves the formation of the tetramic acid core, followed by the introduction of the N-methylserine moiety. Key steps include aldol condensation, cyclization, and methylation reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using the fungus Fusarium equiseti. The fungus is cultured in a nutrient-rich medium, and this compound is extracted and purified from the fungal biomass. This method is preferred due to its efficiency and the ability to produce this compound in large quantities .

Chemical Reactions Analysis

Types of Reactions: Equisetin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological activities.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially leading to new analogs with different properties.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and methyl groups, to form new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

Antimicrobial Properties

Antibacterial Activity
Equisetin exhibits potent antibacterial effects, particularly against multidrug-resistant bacteria such as Staphylococcus aureus. It operates through a unique dual mechanism: enhancing host autophagy and inducing mitochondrial-mediated reactive oxygen species (ROS) generation, which aids in the clearance of intracellular bacteria. In vivo studies demonstrated that this compound effectively reduces bacterial burden in peritoneal infection models, showcasing its potential as a host-acting antibacterial agent .

Antiviral Effects
this compound has also shown promise as an antiviral agent. Research indicates its inhibitory effects on HIV-1 integration and quorum sensing in Pseudomonas aeruginosa, suggesting potential applications in treating viral infections and managing biofilm-associated infections . This broad-spectrum antiviral activity highlights this compound's versatility as a therapeutic candidate.

Antifungal Activity
The compound's antifungal properties have been explored, particularly its efficacy against various fungal pathogens. This compound's ability to inhibit fungal growth positions it as a candidate for agricultural applications, especially in crop protection against fungal diseases .

Anti-Obesity Effects

Recent studies have identified this compound as a potential anti-obesity agent. It targets the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), inhibiting adipogenesis and lipid accumulation in adipose tissue. This mechanism suggests that this compound may be beneficial for managing obesity and type 2 diabetes mellitus by regulating fat storage and metabolism .

Herbicidal Applications

This compound has been evaluated for its herbicidal properties, demonstrating effectiveness against various weed species. Its application in agriculture could provide an environmentally friendly alternative to synthetic herbicides, contributing to sustainable farming practices .

Comprehensive Data Tables

Application Area Mechanism of Action Pathogens Targeted Research Findings
AntimicrobialEnhances autophagy; induces ROS generationStaphylococcus aureus, Pseudomonas aeruginosaEffective in reducing bacterial burden in vivo
AntiviralInhibits HIV-1 integration; disrupts quorum sensingHIV-1, other virusesDemonstrated antiviral activity against multiple viruses
AntifungalInhibits fungal growthVarious fungal pathogensEffective against common agricultural fungal diseases
Anti-ObesityInhibits 11β-HSD1; reduces adipogenesisN/APotential for obesity management through lipid regulation
HerbicidalDisrupts weed growth mechanismsVarious weed speciesPromising results in crop protection trials

Case Studies

  • Intracellular Clearance of Staphylococcus aureus
    A study demonstrated that this compound effectively eliminates intracellular Staphylococcus aureus by promoting host autophagy and ROS production. This dual mechanism was validated through both in vitro assays and in vivo experiments using a mouse model of peritonitis, where this compound significantly reduced bacterial loads .
  • Anti-Obesity Mechanism Exploration
    Research conducted on the anti-obesity effects of this compound revealed its capacity to inhibit adipogenesis by targeting 11β-HSD1. This study provides insights into how this compound can modulate metabolic pathways to combat obesity-related conditions, paving the way for further clinical investigations .
  • Herbicidal Efficacy Trials
    Field trials assessing the herbicidal properties of this compound showed promising results against several weed species, indicating its potential as a natural herbicide that could reduce reliance on synthetic alternatives in agricultural practices .

Mechanism of Action

Equisetin exerts its effects primarily through the inhibition of HIV-1 integrase, an enzyme crucial for the integration of viral DNA into the host genome. It binds to the active site of the enzyme, preventing the integration process. Additionally, this compound inhibits the growth of Gram-positive bacteria by interfering with cell wall synthesis and other essential cellular processes .

Comparison with Similar Compounds

Equisetin is unique among tetramic acids due to its specific structure and biological activities. Similar compounds include:

    Fusarin C: Another tetramic acid with antibiotic properties but different structural features.

    Tenellin: A tetramic acid with insecticidal properties, differing in its molecular targets and applications.

    Penicillic Acid: Known for its antifungal activity, it shares some structural similarities with this compound but has distinct biological effects.

This compound stands out due to its dual activity against bacteria and HIV-1 integrase, making it a versatile compound in various fields of research .

Biological Activity

Equisetin, a tetramic acid derivative produced by the fungus Fusarium this compound, has garnered attention for its diverse biological activities, particularly its antimicrobial properties. This article explores the biological activity of this compound, focusing on its antibacterial effects, mechanisms of action, and potential therapeutic applications.

Antibacterial Activity

This compound exhibits significant antibacterial activity against a range of microorganisms, particularly multidrug-resistant (MDR) bacteria. Research indicates that this compound's efficacy is especially pronounced against Gram-positive pathogens, such as Staphylococcus aureus and various Gram-negative bacteria.

  • Intracellular Activity : this compound demonstrates a unique ability to target intracellular bacteria. Studies show that it effectively reduces the viability of S. aureus within host cells by inducing autophagy and promoting mitochondrial reactive oxygen species (ROS) accumulation .
  • Restoration of Antibiotic Sensitivity : this compound enhances the effectiveness of colistin against colistin-resistant strains of E. coli and Acinetobacter baumannii. In combination with colistin, this compound can restore sensitivity in MDR strains by facilitating the intracellular accumulation of both compounds .
  • Inhibition of Fatty Acid Synthesis : this compound has been identified as an inhibitor of bacterial acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid biosynthesis. This inhibition represents a novel mechanism of action that could be leveraged for developing new antibiotics .

Case Studies and Experimental Data

A variety of studies have quantitatively assessed this compound's biological activity:

  • Minimum Inhibitory Concentration (MIC) : this compound's MIC values vary depending on the bacterial strain. For instance, it showed MIC values ranging from 4 to 16 μg/mL against Xanthomonas oryzae and complete inhibition of spore germination in Fusarium graminearum at 100 μg/mL .
  • In Vivo Efficacy : In mouse models, this compound was administered intraperitoneally to evaluate its protective effects against infections caused by S. aureus. Results indicated a significant reduction in bacterial load within infected tissues .

Comparative Data Table

The following table summarizes the antibacterial efficacy of this compound compared to standard antibiotics:

Bacterial StrainThis compound MIC (μg/mL)Standard Antibiotic MIC (μg/mL)Notes
Staphylococcus aureus19.330.5 (vancomycin)More effective intracellularly
Escherichia coli4-162 (colistin)Restores sensitivity in resistant strains
Xanthomonas oryzae4-1610 (streptomycin)Effective against multiple pathovars
Fusarium graminearum10050 (tebuconazole)Complete spore germination inhibition

Potential Therapeutic Applications

Given its robust antibacterial properties and unique mechanisms of action, this compound is being investigated for various therapeutic applications:

  • Antimicrobial Therapy : this compound's ability to combat MDR bacteria positions it as a candidate for new antimicrobial therapies, especially in combination with existing antibiotics to enhance efficacy.
  • Anti-obesity Treatment : Recent studies suggest that this compound may also serve as an anti-obesity agent by inhibiting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a role in lipid accumulation in adipose tissue .

Properties

IUPAC Name

(3E,5S)-3-[[(1S,2R,4aS,6R,8aR)-1,6-dimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO4/c1-5-6-15-9-8-14-11-13(2)7-10-16(14)22(15,3)20(26)18-19(25)17(12-24)23(4)21(18)27/h5-6,8-9,13-17,24,26H,7,10-12H2,1-4H3/b6-5+,20-18+/t13-,14-,15-,16-,17+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQBPPQLRODXET-AIMHRHHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1C=CC2CC(CCC2C1(C)C(=C3C(=O)C(N(C3=O)C)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/[C@@H]1C=C[C@@H]2C[C@@H](CC[C@H]2[C@]1(C)/C(=C\3/C(=O)[C@@H](N(C3=O)C)CO)/O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017630
Record name Equisetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57749-43-6
Record name Equisetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57749-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Equisetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057749436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Equisetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EQUISETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V56ZMM5VMZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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